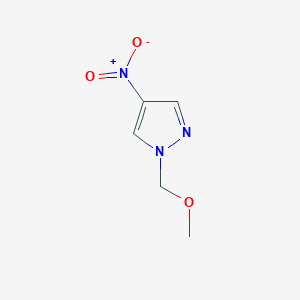

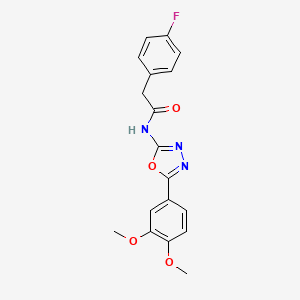

1-(Methoxymethyl)-4-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(Methoxymethyl)-4-nitro-1H-pyrazole” is a complex organic molecule. The methoxymethyl group is a functional group consisting of a methyl group bound to oxygen .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, protodeboronation of pinacol boronic esters has been reported as a method for synthesizing complex organic molecules .

Applications De Recherche Scientifique

Synthesis and Structural Studies

1-(Methoxymethyl)-4-nitro-1H-pyrazole and its derivatives have been extensively studied for their structural and synthetic significance. The compound has been involved in various synthesis processes, and its structure has been analyzed using various spectroscopic methods.

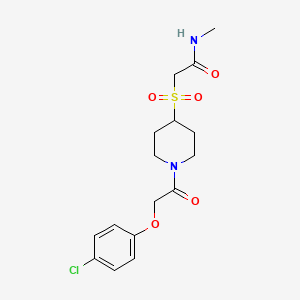

Synthesis and Sulphonylation : A study explored the synthesis of 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole and its sulfonylation. The structure of the compounds was confirmed by IR, UV, NMR spectroscopy, indicating the compound's significant role in forming structurally diverse molecules (Diana et al., 2018).

XRD, IR, and NMR Investigations : Another study focused on a pyrazole compound, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, characterizing it by IR, NMR, and X-ray diffraction methods. The study highlights the compound's utility in detailed structural analysis and its potential in materials science (Evecen et al., 2016).

Supramolecular Structures and Material Science

This compound derivatives have demonstrated significant versatility in forming supramolecular structures, making them valuable in material science.

Hydrogen-Bonded Supramolecular Materials : A study demonstrated that 1H-pyrazoles are versatile in forming hydrogen-bonded supramolecular materials. The thermal stability, fluorescence, and H-bonding ability of the studied compounds varied significantly with the terminal substituent, leading to different hydrogen-bonded structures and potential applications in material science (Moyano et al., 2021).

N-[2,2-Bis(methoxy-NNO-azoxy)ethyl]pyrazoles : This study focused on the synthesis and characterization of N-[2,2-bis(methoxy-NNO-azoxy)ethyl]pyrazoles, which involved the reaction of 2,2-bis(methoxy-NNO-azoxy)ethanol nitrate with various pyrazoles. The obtained compounds were characterized by NMR spectroscopy and X-ray structural studies, highlighting their potential in designing new materials (Zyuzin et al., 2017).

Biological Applications

While the requirement was to exclude drug use and dosage information, it's worth noting that derivatives of this compound have been investigated for their biological activities, showcasing the compound's potential in the field of biochemistry and pharmacology.

Antitumor, Antifungal, and Antibacterial Activities : A study investigated the biological activities of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This signifies the compound's relevance in developing potential therapeutic agents (Titi et al., 2020).

Antimicrobial Activity : Another research focused on the facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antibacterial and antifungal activity. This underscores the importance of this compound derivatives in antimicrobial applications (Banoji et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(methoxymethyl)-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-11-4-7-3-5(2-6-7)8(9)10/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURJXYFOASPHQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetohydrazido]-4-oxobutanoic acid](/img/structure/B2432610.png)

![2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432614.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2432620.png)

![7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate](/img/structure/B2432621.png)

![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432625.png)

![N-(4-acetylphenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2432627.png)